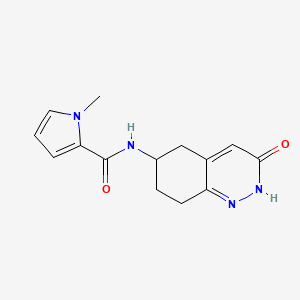

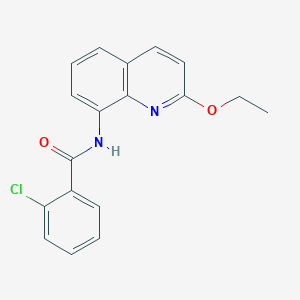

![molecular formula C16H18N4O2 B2864663 2-(4-Methylphenoxy)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one CAS No. 2097909-11-8](/img/structure/B2864663.png)

2-(4-Methylphenoxy)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Cancer Therapeutics

This compound has shown potential as an inhibitor of Protein Kinase B (PKB or Akt), which is a key player in cell proliferation and survival. PKB is often deregulated in cancer, making it a target for antitumor agents. The compound’s ability to modulate biomarkers of signaling through PKB and inhibit the growth of human tumor xenografts in mice suggests its application in developing new cancer therapies .

Tyrosine Kinase Inhibition

The structure of the compound is similar to that of known tyrosine kinase inhibitors, such as Imatinib. Tyrosine kinases are crucial in the signaling pathways of cells, and their inhibition can be beneficial in treating chronic myelogenic leukemia. The compound’s binding affinity to tyrosine kinase domains could be explored for therapeutic applications .

Pharmacokinetics Enhancement

The compound’s structure includes a pyrimidinyl-aminoazetidine moiety, which may improve pharmacokinetic properties like oral bioavailability. This aspect could be particularly useful in the design of drugs that require improved absorption and distribution within the body .

Molecular Surface Interaction Studies

The compound’s molecular structure allows for various intermolecular interactions, such as hydrogen bonding and hydrophobic interactions. These properties can be studied to understand the molecular surface interactions that are critical in drug design and protein-ligand binding .

Biomarker Modulation

As an inhibitor of PKB, the compound can be used to study the modulation of biomarkers related to PKB signaling. This application is significant in research focused on understanding the role of PKB in diseases and in the development of biomarker-driven drug discovery .

Antiproliferative Agent

The compound’s ability to inhibit PKB also suggests its use as an antiproliferative agent. By interfering with cell growth and survival pathways, it could be used to study and potentially treat conditions characterized by abnormal cell proliferation .

Drug Resistance Research

The compound’s efficacy against PKB, a kinase that is often overexpressed in drug-resistant cancers, makes it a valuable tool in researching mechanisms of drug resistance and developing strategies to overcome it .

Signal Transduction Pathway Studies

The compound can be used in research to dissect the PI3K-PKB-mTOR signaling pathway, which is involved in cell growth, proliferation, and survival. Understanding this pathway is crucial for the development of targeted therapies for various diseases .

Propriétés

IUPAC Name |

2-(4-methylphenoxy)-1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c1-12-2-4-14(5-3-12)22-10-16(21)20-8-13(9-20)19-15-6-7-17-11-18-15/h2-7,11,13H,8-10H2,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSZUILPJRYDRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)N2CC(C2)NC3=NC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylphenoxy)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

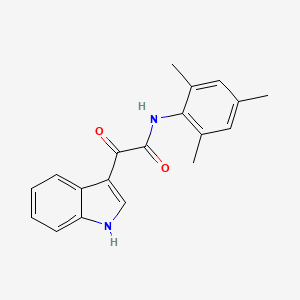

![Methyl 2-[(3S,3aR,6aR)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate](/img/structure/B2864583.png)

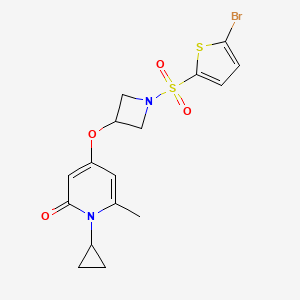

![2-[3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanylacetamide](/img/structure/B2864592.png)

![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2864596.png)

![2-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2864597.png)